Methyl 2-aminobiphenyl-3-carboxylate
Description
Methyl 2-aminobiphenyl-3-carboxylate is a biphenyl derivative featuring an amino (-NH₂) group at the 2-position and a methoxycarbonyl (-COOCH₃) group at the 3-position.
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
methyl 2-amino-3-phenylbenzoate |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)12-9-5-8-11(13(12)15)10-6-3-2-4-7-10/h2-9H,15H2,1H3 |
InChI Key |
QGAWHXUCSXZGBX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1N)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-aminobiphenyl-3-carboxylate typically involves the reaction of 2-aminobiphenyl with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the amino group with the methyl ester group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminobiphenyl-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and organometallic compounds.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted biphenyl derivatives depending on the substituent used.
Scientific Research Applications
Methyl 2-aminobiphenyl-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-aminobiphenyl-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active biphenyl moiety, which can interact with various biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include methyl esters of amino-substituted heterocycles and aromatic systems. A comparative analysis is provided below:
Notes:
- Biphenyl vs. Thiophene : The biphenyl system enhances hydrophobicity and thermal stability compared to sulfur-containing thiophene derivatives. This may influence solubility (e.g., lower water solubility) and reactivity in cross-coupling reactions.
- Substituent Positioning: The amino and ester groups’ positions on the aromatic ring dictate electronic effects. For example, ortho-substitution in biphenyl derivatives may sterically hinder reactions compared to thiophene analogs.
Physicochemical Properties
While explicit data (e.g., melting points, logP) are unavailable for this compound, inferences can be made:
- Molecular Weight: Higher than thiophene analogs (C₁₄H₁₃NO₂ vs. C₆H₇NO₂S), suggesting increased density and melting point.
- Solubility : Reduced polarity compared to thiophene derivatives due to the biphenyl core, favoring organic solvents like DCM or toluene.
Q & A
Q. What are the common synthetic routes for Methyl 2-aminobiphenyl-3-carboxylate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis typically involves coupling reactions under anhydrous conditions, followed by purification via reverse-phase HPLC. For example, intermediate compounds (e.g., analogs in ) are refluxed with cyclic anhydrides in dichloromethane under nitrogen, yielding products after HPLC gradient elution (30% → 100% methanol). Optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of anhydride), solvent choice (dry CH₂Cl₂), and purification parameters.
| Reagent/Condition | Example Value | Yield | Reference |
|---|---|---|---|
| Anhydride ratio | 1.2 equiv | 67% | |
| Solvent | Dry CH₂Cl₂ | — | |
| Purification | HPLC (MeOH/H₂O) | 47–67% |
Q. What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?
Methodological Answer: IR and NMR (¹H/¹³C) are critical. IR identifies carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups. ¹H NMR resolves aromatic protons (δ 6.5–8.0 ppm) and methyl ester signals (δ ~3.8 ppm). ¹³C NMR confirms carboxylate (δ ~165–170 ppm) and biphenyl carbons. Multiplicity in DEPT-135 distinguishes CH₂/CH₃ groups. Cross-validation with synthetic intermediates ensures accuracy .
Advanced Research Questions
Q. How can crystallographic software like SHELXL and Mercury CSD resolve structural ambiguities in this compound derivatives?
Methodological Answer: SHELXL refines crystal structures using high-resolution data, addressing issues like disorder or twinning via restraints (e.g., DFIX, SIMU). Mercury CSD visualizes intermolecular interactions (e.g., hydrogen bonds, π-π stacking) and calculates void spaces. For example, Cremer-Pople puckering parameters ( ) quantify nonplanar ring distortions, while Mercury’s packing similarity tool identifies isostructurality .
Q. What strategies reconcile contradictory spectral data during structural elucidation?
Methodological Answer: Contradictions (e.g., unexpected NMR splitting) are resolved by:
Q. How do puckering parameters apply to nonplanar ring systems in derivatives of this compound?
Methodological Answer: Cremer-Pople coordinates (θ, φ) quantify ring puckering using a least-squares mean plane. For biphenyl systems, θ > 0° indicates deviation from planarity. Applications include:
Q. What considerations are critical when designing crystallographic experiments for novel derivatives?
Methodological Answer:
- Data collection: High-resolution (<1.0 Å) data minimizes refinement errors. Use synchrotron sources for weakly diffracting crystals.
- Refinement protocols: SHELXL’s TWIN/BASF commands handle twinning; JANA2006 addresses superstructures.
- Validation: Check R1/wR2 residuals (<5%) and ADDSYM in PLATON to detect missed symmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
